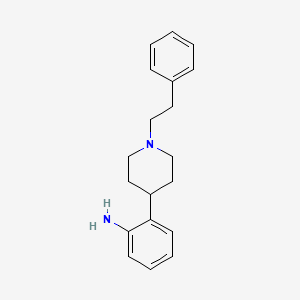

4-(2-Aminophenyl)-1-phenethylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Aminophenyl)-1-phenethylpiperidine is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Analgesic Properties

4-(2-Aminophenyl)-1-phenethylpiperidine is investigated for its potential analgesic effects. Its structural similarity to opioid compounds suggests that it may interact with opioid receptors, which are crucial in pain modulation. Studies indicate that compounds with similar structures can exhibit varying degrees of agonistic activity at these receptors, potentially leading to pain relief without the severe side effects typically associated with traditional opioids .

Psychoactive Research

The compound is also studied as a precursor in the synthesis of novel psychoactive substances. Its derivatives may be evaluated for their psychoactive properties, contributing to the understanding of substance use and addiction mechanisms. The exploration of its analogs could lead to the development of safer alternatives to existing narcotics .

Synthetic Applications

Precursor in Synthesis

this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical modifications makes it valuable in drug development processes. For instance, it can be transformed into other piperidine derivatives, which are often used in the synthesis of more complex molecules with therapeutic potential .

Case Study 1: Opioid Analogs

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of several piperidine-based compounds, including this compound. The findings suggested that modifications to the phenethyl side chain could enhance receptor binding affinity and selectivity, indicating a pathway for developing new analgesics with reduced side effects .

Case Study 2: Psychoactive Substance Assessment

Research conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) assessed new psychoactive substances derived from piperidine frameworks. The assessment highlighted the need for comprehensive studies on their pharmacokinetics and toxicology, emphasizing the role of compounds like this compound in understanding the risks associated with new drugs .

化学反応の分析

Reductive Amination of N-Phenethyl-4-piperidone (NPP)

The primary method involves reductive amination of NPP with aniline. Two distinct approaches are documented:

-

Borane Complex Method

-

Reagents : 5-ethyl-2-methylpyridine borane (PEMB), isopropanol, acetic acid, and HCl in methanol.

-

Conditions : Reaction proceeds in a 1–4 carbon alcohol (e.g., isopropanol) with acetic acid as an acid catalyst. Borane complexes catalyze the formation of the imine intermediate, which is then reduced to form 4-ANPP bis-HCl salt .

-

Yield : High purity and yield, particularly under commercial-scale conditions .

-

-

Sodium Triacetoxyborohydride (STAB) Method

-

Reagents : Sodium triacetoxyborohydride (STAB), dichloroethane, triethylamine, phenylacetaldehyde, and aniline.

-

Conditions : Mild, room-temperature reactions. The ketone group of NPP undergoes reductive amination with aniline, while the aldehyde group of phenylacetaldehyde is reductively alkylated to form NPP .

-

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Borane Complex | PEMB, acetic acid, HCl/methanol | Alcoholic solvent (e.g., isopropanol) | Commercial scalability, stability |

| STAB Method | STAB, dichloroethane, triethylamine | Room temperature | Avoids intermediate purification |

Acylation of 4-ANPP to Fentanyl

4-ANPP is acylated to produce fentanyl or acetylfentanyl. Common methods include:

-

Propionyl Chloride Reaction

-

Propionic Anhydride with DMAP

| Acylation Method | Reagents | Solvents | Key Features |

|---|---|---|---|

| Propionyl Chloride | Propionyl chloride, KOH/NaOH | CH₂Cl₂, THF | Direct acylation, avoids complex bases |

| Propionic Anhydride + DMAP | Propionic anhydride, DMAP | Toluene, CH₂Cl₂ | Enhanced catalysis, milder conditions |

Metabolic Transformations

4-ANPP is a primary metabolite of fentanyl, formed via amide hydrolysis . Key findings from metabolic studies include:

-

In Vitro Metabolism

-

In Vivo Relevance

| Metabolite | Formation Pathway | Key Observations |

|---|---|---|

| 4-ANPP | Amide hydrolysis | Most abundant fentanyl metabolite |

| β-hydroxy-4-ANPP | Hydroxylation | Secondary metabolite in human samples |

Structural and Regulatory Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.20 g/mol | |

| DEA Classification | Schedule II | |

| CAS Number | 21409-26-7 |

Key Research Findings

-

Synthetic Versatility : 4-ANPP serves as a precursor for diverse fentanyl analogs, including acetylfentanyl and methoxyacetylfentanyl .

-

Forensic Significance : Often detected as a contaminant in illicit fentanyl preparations due to incomplete purification .

-

Metabolic Implications : Its formation in human hepatocytes underscores its role in fentanyl’s pharmacokinetic profile .

特性

CAS番号 |

889942-31-8 |

|---|---|

分子式 |

C19H24N2 |

分子量 |

280.4 g/mol |

IUPAC名 |

2-[1-(2-phenylethyl)piperidin-4-yl]aniline |

InChI |

InChI=1S/C19H24N2/c20-19-9-5-4-8-18(19)17-11-14-21(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17H,10-15,20H2 |

InChIキー |

BOQIXJJMWCIXRD-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3 |

正規SMILES |

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。